プロピルβ-D-グルクロン酸

説明

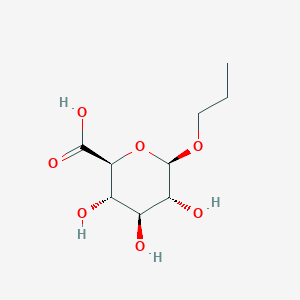

Propyl b-D-glucuronide: is a glucuronide derivative of a short-chained aliphatic alcohol. It is formed via the process of glucuronidation, which occurs in human liver microsomes in vitro . This compound is significant in the study of metabolic pathways and the detoxification processes in the human body.

科学的研究の応用

Analytical Chemistry

In analytical chemistry, Propyl β-D-glucuronide serves as a reference standard for calibrating and quantifying glucuronide metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) utilize this compound to ensure accurate measurements of drug metabolites in biological samples.

| Technique | Application |

|---|---|

| Gas Chromatography-Mass Spectrometry | Calibration standard for metabolite analysis |

| High-Performance Liquid Chromatography | Quantification of drug metabolites |

Biochemical Research

The compound is pivotal in studying the glucuronidation process, which is essential for drug metabolism and detoxification. Research has shown that variations in β-glucuronidase activity can be linked to diseases such as liver failure and certain cancers .

Pharmacological Studies

In pharmacology, Propyl β-D-glucuronide is used to investigate drug metabolism pathways. For instance, it has been studied in the context of propylthiouracil metabolism, revealing insights into hepatotoxicity mechanisms due to its glucuronidation . This understanding aids in optimizing drug formulations and predicting drug-drug interactions.

Drug Metabolism Studies

A study focused on propylthiouracil highlighted the importance of Propyl β-D-glucuronide as a metabolite that influences the drug's hepatotoxic effects. The development of an HPLC-MS/MS method for simultaneous quantification of propylthiouracil and its glucuronide has facilitated deeper investigations into its metabolic pathways and safety profiles .

Biomarker Development

Research indicates that β-glucuronidase activity levels, influenced by Propyl β-D-glucuronide, can serve as potential biomarkers for diagnosing conditions like cancer and liver diseases . This application underscores the compound's significance beyond mere metabolic processes.

作用機序

生化学分析

Biochemical Properties

Propyl Beta-D-Glucuronide is a product of the glucuronidation process, a major phase II metabolic pathway in the human body. It interacts with enzymes such as beta-glucuronidase (β-GLU), which is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .

Cellular Effects

The effects of Propyl Beta-D-Glucuronide on cells are not fully understood. The activity of β-GLU, with which it interacts, is known to be associated with the occurrence of some diseases. For instance, high levels of β-GLU activity in serum often accompany tumors in necrotic areas, while abnormally low levels may cause diseases such as liver failure and mucopolysaccharidosis .

Molecular Mechanism

The molecular mechanism of Propyl Beta-D-Glucuronide involves its interaction with β-GLU. This enzyme catalyzes the hydrolysis of Propyl Beta-D-Glucuronide, releasing glucuronic acid and propyl alcohol . This process is part of the body’s mechanism for detoxifying and eliminating foreign substances.

Temporal Effects in Laboratory Settings

The temporal effects of Propyl Beta-D-Glucuronide in laboratory settings are not well-documented. The activity of β-GLU, which interacts with Propyl Beta-D-Glucuronide, has been extensively studied. Changes in β-GLU activity are often associated with the occurrence of diseases and deterioration of water quality .

Metabolic Pathways

Propyl Beta-D-Glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid group to substances to make them more water-soluble, facilitating their excretion from the body .

準備方法

Synthetic Routes and Reaction Conditions: Propyl b-D-glucuronide is synthesized through the glucuronidation of propyl alcohol. This reaction typically involves the use of uridine diphosphate glucuronic acid as a glucuronyl donor and is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods: Industrial production of propyl b-D-glucuronide involves the use of bioreactors containing human liver microsomes or recombinant uridine diphosphate-glucuronosyltransferase enzymes. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and substrate concentration .

化学反応の分析

Types of Reactions: Propyl b-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of drug metabolism and detoxification .

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the glucuronide bond in the presence of water, often catalyzed by the enzyme beta-glucuronidase.

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, often facilitated by acidic or basic conditions.

Major Products: The major products formed from these reactions include the parent alcohol (propyl alcohol) and glucuronic acid .

類似化合物との比較

Ethyl b-D-glucuronide: A glucuronide conjugate of ethanol, used as a biomarker for alcohol consumption.

Morphine-3-O-b-D-glucuronide: A glucuronide conjugate of morphine, known for its analgesic properties.

Quercetin-3-O-b-D-glucuronide: A glucuronide conjugate of quercetin, studied for its antioxidant properties.

Uniqueness: Propyl b-D-glucuronide is unique in its formation from a short-chained aliphatic alcohol, making it a valuable model compound for studying the glucuronidation of similar alcohols. Its relatively simple structure allows for detailed kinetic and mechanistic studies, providing insights into the broader glucuronidation process .

生物活性

Propyl β-D-glucuronide (PBG) is a significant compound in biological research, primarily recognized for its role in the glucuronidation process, a crucial phase II metabolic pathway. This article delves into the biological activity of PBG, discussing its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

PBG is a product of glucuronidation, where glucuronic acid is conjugated to various substances, enhancing their solubility and facilitating excretion. This process is catalyzed by enzymes known as UDP-glucuronosyltransferases (UGTs). PBG acts as a substrate for these enzymes, which are vital for detoxifying drugs and environmental toxins.

Table 1: Biochemical Properties of Propyl β-D-Glucuronide

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₂₁O₇ |

| Molecular Weight | 249.29 g/mol |

| Solubility | Soluble in water and organic solvents |

| Phase II Metabolism | Substrate for UGTs |

Cellular Effects

The specific cellular effects of PBG are not fully elucidated; however, its interaction with β-glucuronidase (β-GLU) suggests potential implications in various diseases. Elevated β-GLU activity has been associated with tumor presence and necrosis, while decreased levels may indicate liver dysfunction or mucopolysaccharidosis .

Research indicates that β-GLU may also play a role in immune regulation, particularly in low-dose immunotherapy for allergic diseases . The compound's effects on cellular metabolism and detoxification processes highlight its importance in pharmacological studies.

Molecular Mechanism

The molecular mechanism underlying the activity of PBG involves its hydrolysis by β-GLU. This enzyme catalyzes the breakdown of PBG into glucuronic acid and propyl alcohol, facilitating the elimination of xenobiotics from the body.

Figure 1: Hydrolysis Reaction of Propyl β-D-Glucuronide by β-GLU

Research Applications

PBG serves as an invaluable tool in various research domains:

- Pharmacology : It is used to study drug metabolism and interactions, particularly focusing on glucuronidation pathways that affect drug efficacy and toxicity.

- Toxicology : PBG is employed to investigate the detoxification mechanisms of xenobiotics and assess the metabolic fate of environmental pollutants.

- Analytical Chemistry : It acts as a reference standard in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), aiding in the quantification of glucuronide metabolites.

Case Studies

- Drug Metabolism Study : A study utilized PBG to explore the glucuronidation of propylthiouracil (PTU) using human liver microsomes. The findings indicated that UGT1A9 was primarily responsible for PTU glucuronidation, highlighting the role of PBG in understanding drug interactions and metabolic pathways .

- Toxicological Assessment : Research demonstrated that elevated levels of β-GLU activity in patients with chronic conditions correlated with increased toxicity from certain drugs. This study underscores the significance of PBG in evaluating drug-induced adverse effects .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-2-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14/h4-7,9-12H,2-3H2,1H3,(H,13,14)/t4-,5-,6+,7-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIZNQNCGFFJFO-KPRJIFDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291175 | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17685-07-3 | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。